N-(2,4-dimethoxyphenyl)-2-(7-ethoxy-5-oxobenzo[b][1,8]naphthyridin-10(5H)-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(7-ethoxy-5-oxobenzo[b][1,8]naphthyridin-10(5H)-yl)acetamide is a heterocyclic compound featuring a benzo[b][1,8]naphthyridine core substituted with ethoxy and oxo groups at positions 7 and 5, respectively. The acetamide moiety is linked to a 2,4-dimethoxyphenyl group, which may enhance solubility and influence biological activity.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(7-ethoxy-5-oxobenzo[b][1,8]naphthyridin-10-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-4-32-16-8-10-20-18(12-16)23(29)17-6-5-11-25-24(17)27(20)14-22(28)26-19-9-7-15(30-2)13-21(19)31-3/h5-13H,4,14H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQSQJJZAWRIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C3=C(C2=O)C=CC=N3)CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(7-ethoxy-5-oxobenzo[b][1,8]naphthyridin-10(5H)-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 433.5 g/mol
- CAS Number : 894547-06-9
The biological activity of this compound appears to be multifaceted, involving several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes, potentially affecting pathways related to cell proliferation and differentiation.
- Antioxidant Properties : The presence of methoxy groups in the structure may enhance its ability to scavenge free radicals, contributing to its antioxidant capacity.
- Modulation of Signaling Pathways : It is hypothesized that this compound could influence various signaling pathways involved in inflammation and cancer progression.
Anticancer Activity
Recent research has indicated that this compound exhibits significant anticancer properties:
- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., B16F10 melanoma cells) showed that this compound significantly reduces cell viability in a dose-dependent manner. The IC values indicate potent cytotoxic effects compared to standard chemotherapeutic agents .
Antioxidant Activity
The compound has also shown promising antioxidant activity:
- DPPH Radical Scavenging Assay : It demonstrated a significant ability to scavenge DPPH radicals, with an IC value comparable to known antioxidants like ascorbic acid .
Case Studies
- Study on Melanin Production Inhibition : In a study investigating the effects on melanin production, this compound was found to inhibit tyrosinase activity more effectively than kojic acid, suggesting its potential use in treating hyperpigmentation disorders .
- In Vivo Efficacy : Animal models have been employed to assess the therapeutic efficacy of the compound against tumor growth. Results indicated a significant reduction in tumor size and weight when administered at optimal doses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzo[b][1,8]naphthyridine Derivatives
, and 5 describe N,N-dialkyl-5-oxobenzo[b][1,8]naphthyridine-10(5H)-carbothioamides (e.g., compounds 8d-f ). Key comparisons include:
Key Differences :
- The 2,4-dimethoxyphenyl substituent may improve lipophilicity compared to N,N-dialkyl groups in carbothioamides.
Acetamide Derivatives with Heterocyclic Cores
and highlight acetamides with distinct heterocycles:
2.2.1 Thiazolidinedione Acetamides ()
Compounds like 3d-i feature a thiazolidinedione core linked to substituted phenoxyacetamides.
Key Insight: The benzo[b][1,8]naphthyridinone core may offer unique π-π stacking interactions compared to thiazolidinediones, influencing receptor binding.
2.2.2 Quinazoline Dione Acetamides ()
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) is an anticonvulsant agent.
Key Difference: The benzo[b][1,8]naphthyridinone core lacks the dione functionality of quinazolines, which is critical for anticonvulsant activity in the latter.
Substituted Phenylacetamides ()
and describe acetamides with benzothiazole, quinoline, and dichlorophenyl groups:
Key Comparison :
- The 2,4-dimethoxyphenyl group in the target compound may offer better metabolic stability than halogenated or heteroaromatic substituents.
- Ethoxy and oxo groups on the benzo[b][1,8]naphthyridinone core could enhance hydrogen-bonding interactions in biological targets.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing N-(2,4-dimethoxyphenyl)-2-(7-ethoxy-5-oxobenzo[b][1,8]naphthyridin-10(5H)-yl)acetamide?
The synthesis typically involves a multi-step approach:
- Core formation : Cyclization reactions to construct the benzo[b][1,8]naphthyridinone core, often using precursors like aminopyridines or quinoline derivatives under reflux conditions with acetic anhydride .
- Functionalization : Introduction of the ethoxy and dimethoxyphenyl groups via nucleophilic substitution or coupling reactions. For example, the ethoxy group may be added using ethyl bromide in the presence of a base like potassium carbonate .
- Acetamide linkage : The final acetamide moiety is formed via condensation between the naphthyridinone intermediate and 2,4-dimethoxyphenylacetic acid derivatives, facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide) . Purification is achieved through column chromatography or recrystallization to isolate the target compound .
Q. How is structural integrity validated post-synthesis?
Key analytical techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and integration ratios. For example, the dimethoxyphenyl group shows characteristic singlet peaks for methoxy protons (~δ 3.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight alignment with theoretical values (e.g., CHNO requires m/z 447.18) .
- HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Unreacted intermediates : Residual naphthyridinone or dimethoxyphenyl precursors are removed via silica gel chromatography with ethyl acetate/hexane gradients .
- By-products from side reactions : Over-oxidation or incomplete cyclization can occur; these are minimized by严格控制 reaction times and temperatures (e.g., maintaining 80–100°C for cyclization) .
Advanced Research Questions
Q. How can low yields during the cyclization step be addressed?
Optimize reaction parameters:
- Catalyst screening : Use Lewis acids like ZnCl or BF-EtO to enhance cyclization efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while inert atmospheres (N) prevent oxidation .
- Temperature control : Gradual heating (e.g., 50°C → 120°C over 2 hours) reduces side reactions .
Q. What functionalization strategies enhance the compound’s bioactivity?
- Oxidation/Reduction : Introduce hydroxyl groups via oxidation with KMnO or reduce ketones to alcohols using NaBH to modify solubility and target interactions .
- Heterocyclic modifications : Replace the ethoxy group with fluorinated or sulfonamide moieties via SNAr (nucleophilic aromatic substitution) to improve binding affinity .
Q. How should discrepancies between experimental and theoretical spectral data be resolved?
- Solvent effects : NMR chemical shifts vary with solvents (e.g., DMSO-d vs. CDCl). Re-run spectra in standardized solvents and compare with literature .
- Impurity interference : Use preparative HPLC to isolate pure fractions and re-analyze .
- DFT calculations : Predict theoretical NMR shifts using density functional theory (e.g., Gaussian 09) to identify assignment errors .
Q. What methodologies are used to evaluate pharmacological potential?
- In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- ADMET profiling : Assess metabolic stability (human liver microsomes), permeability (Caco-2 cells), and toxicity (MTT assay on HEK293 cells) .
- Molecular docking : Simulate binding modes with target proteins (e.g., PARP-1) using AutoDock Vina to prioritize lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
